molecular formula C10H12ClNO B2521296 6-chloro-5-ethoxy-2,3-dihydro-1H-indole CAS No. 1379238-66-0

6-chloro-5-ethoxy-2,3-dihydro-1H-indole

Cat. No.: B2521296
CAS No.: 1379238-66-0
M. Wt: 197.66
InChI Key: DHBDMFZRBMAUTM-UHFFFAOYSA-N
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Description

6-chloro-5-ethoxy-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chlorine atom at the 6th position and an ethoxy group at the 5th position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-ethoxyindole with chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-ethoxy-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

6-chloro-5-ethoxy-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The chlorine and ethoxy groups can influence the compound’s binding affinity to various receptors and enzymes, affecting biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2,3-dihydro-1H-indole: Lacks the ethoxy group, which can affect its chemical reactivity and biological activity.

    6-ethoxy-2,3-dihydro-1H-indole: Lacks the chlorine atom, leading to different chemical and biological properties.

Properties

IUPAC Name

6-chloro-5-ethoxy-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBDMFZRBMAUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CCN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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